![molecular formula C11H29N4Ta-3 B3266986 (Tert-amylimino)tris(dimethylamino)tantalum CAS No. 440081-38-9](/img/structure/B3266986.png)
(Tert-amylimino)tris(dimethylamino)tantalum
Overview
Description
“(Tert-amylimino)tris(dimethylamino)tantalum” is an organometallic compound . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The compound has a linear formula of C11H29N4Ta . The IUPAC name for this compound is dimethylazanide; 2-methylbutan-2-yliminotantalum . The SMILES representation is CCC©©N=[Ta].C[N-]C.C[N-]C.C[N-]C .Physical And Chemical Properties Analysis
“(Tert-amylimino)tris(dimethylamino)tantalum” is a colorless solid . It has a molecular weight of 398.33 g/mol . The compound has a melting point of 36 °C . The density of the compound is 1.43 g/cm3 . The solubility of the compound in water is not available .Safety and Hazards
The compound is labeled with the signal word 'Warning’ . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P231+P222 (Handle under inert gas. Protect from moisture), P262 (Do not get in eyes, on skin, or on clothing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
dimethylazanide;2-methylbutan-2-yliminotantalum | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSOHVSMXRNSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H29N4Ta-3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylazanide;2-methylbutan-2-yliminotantalum |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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